

Application Notes and Protocols for KMG-301AM in Confocal Microscopy

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Compound of Interest

Compound Name: KMG-301AM TFA

Cat. No.: B15135756

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Audience: Researchers, scientists, and drug development professionals.

Introduction

KMG-301AM is a highly selective, cell-permeable fluorescent probe designed for the detection and visualization of magnesium ions (Mg^{2+}) within the mitochondria of living cells.[1][2] Its acetoxymethyl (AM) ester form allows it to readily cross the plasma and mitochondrial membranes.[2][3][4] Once inside the mitochondrial matrix, ubiquitous intracellular esterases cleave the AM ester groups, liberating the active, membrane-impermeable KMG-301 probe.[1][3][5] This active form is effectively trapped within the mitochondria.[1][3][5] The fluorescence intensity of KMG-301 increases significantly upon binding to Mg^{2+} , enabling the real-time visualization and quantification of mitochondrial Mg^{2+} dynamics.[1][2][6] This makes KMG-301AM an invaluable tool for investigating the role of mitochondrial Mg^{2+} in a variety of cellular processes, including ATP synthesis, metabolic regulation, and apoptosis.[3]

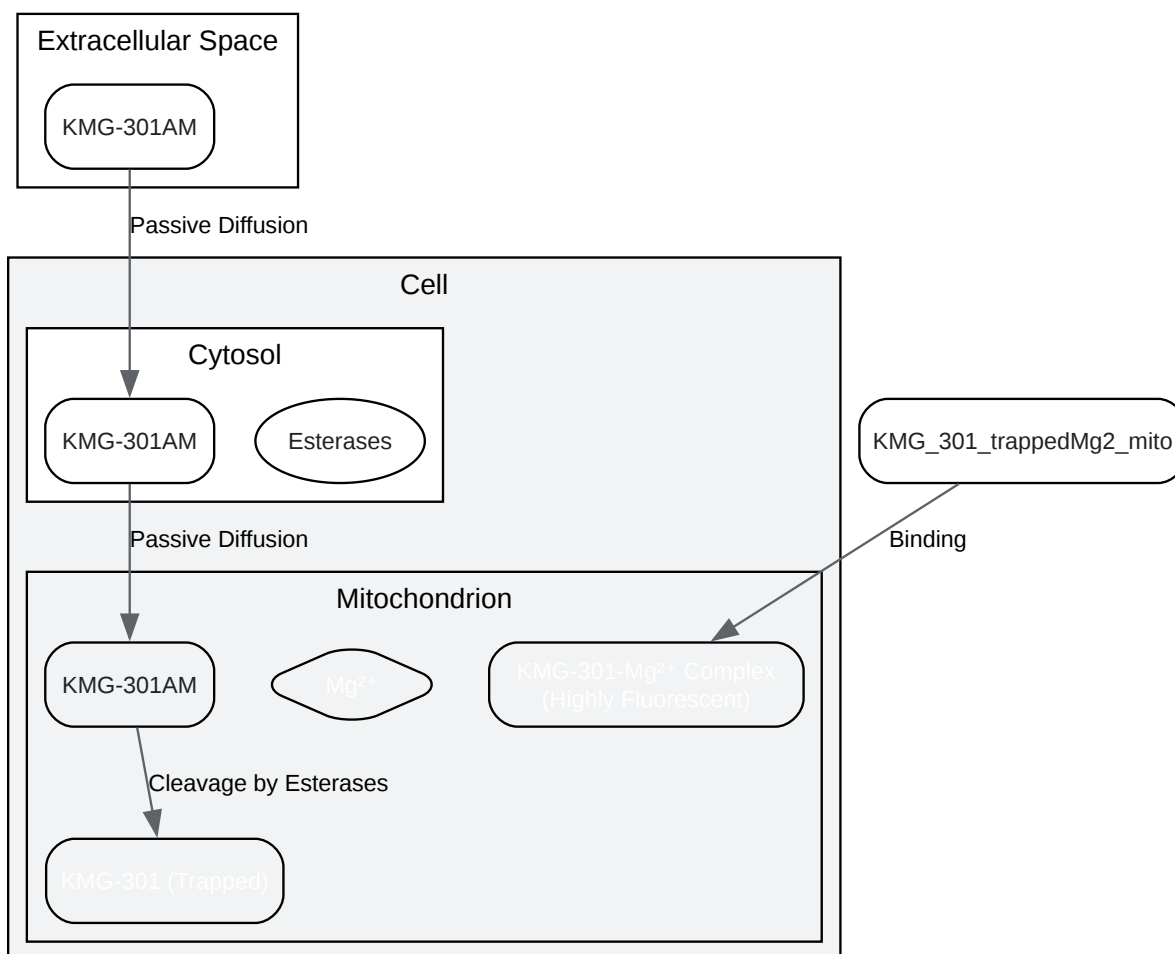
Quantitative Data Summary

The key photophysical and binding properties of the active KMG-301 probe are summarized in the table below. This information is essential for designing experiments and interpreting the resulting data.

Property	Value	Notes
Excitation Wavelength	~540 nm	In the presence of varying Mg^{2+} concentrations.[1][6]
Emission Maximum (Mg^{2+} -bound)	~580 nm	In the presence of saturating Mg^{2+} concentrations.[6]
Fluorescence Enhancement	~45-fold	Increase in fluorescence intensity upon saturation with Mg^{2+} compared to the ion-free state.[1][2]
Dissociation Constant (K_d) for Mg^{2+}	4.5 mM	At pH 7.2, suitable for detecting typical mitochondrial Mg^{2+} concentrations.[2][6]
Molar Extinction Coefficient (ϵ)	42,100 $M^{-1}cm^{-1}$	In the presence of Mg^{2+} .[6]
Fluorescence Quantum Yield (Φ)	0.15	In the presence of Mg^{2+} .[6]
Ionic Selectivity	High for Mg^{2+}	Demonstrates high selectivity for Mg^{2+} over other physiologically relevant cations, such as Ca^{2+} .[1][2]
pH Sensitivity	Weak response	Stable fluorescence signal in the physiological pH range of 6.5-9.0.[1][2]

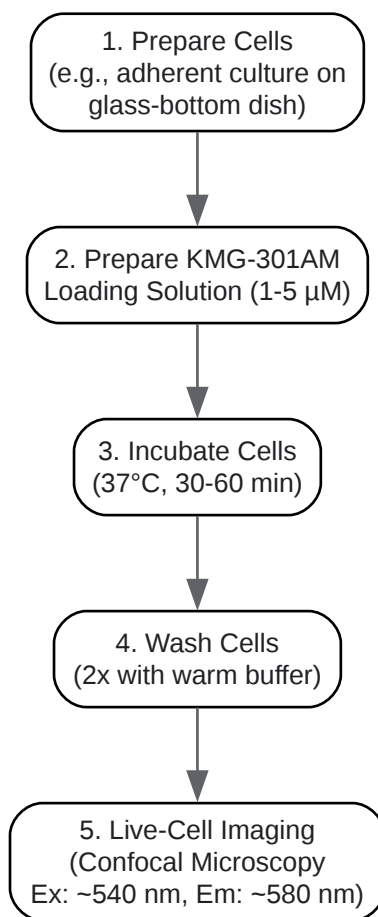
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of KMG-301AM, a general experimental workflow, and a key signaling pathway involving mitochondrial Mg^{2+} .



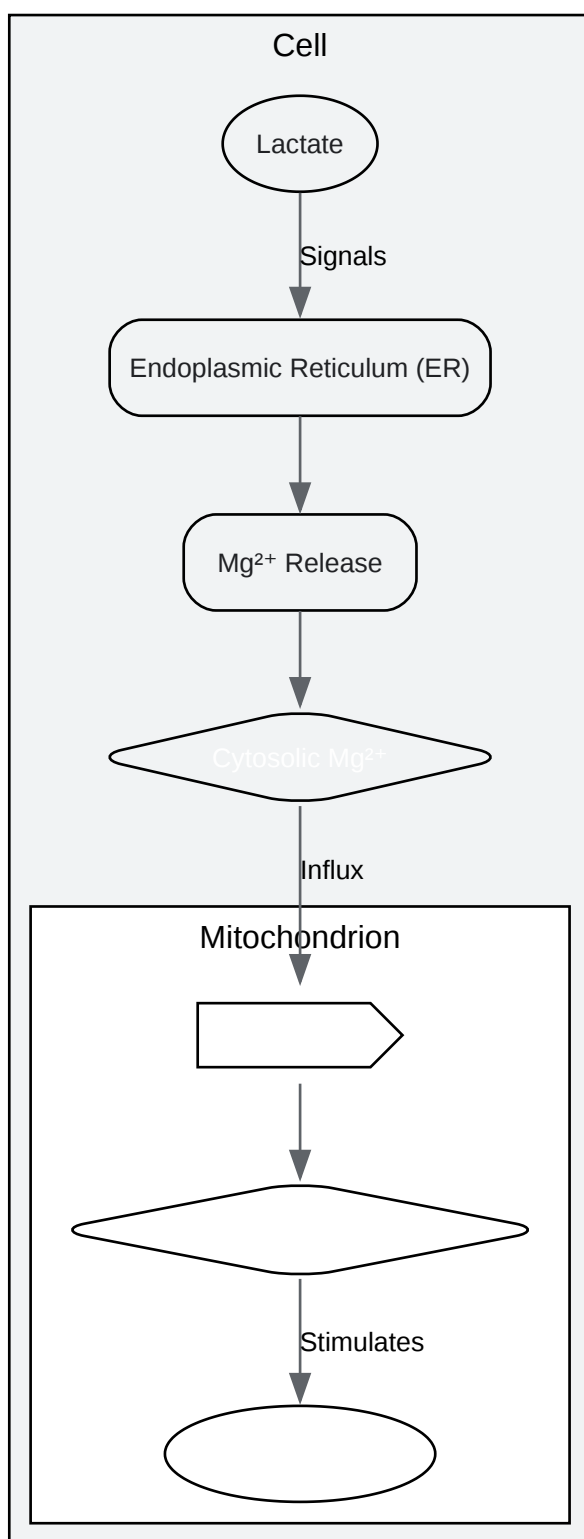
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Caption: Mechanism of KMG-301AM activation and mitochondrial Mg²⁺ detection.



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Caption: General experimental workflow for using KMG-301AM.



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Caption: Lactate-induced mitochondrial Mg²⁺ signaling pathway.[6]

Experimental Protocols

The following are generalized protocols for loading cultured cells with KMG-301AM and subsequent imaging using a confocal microscope. Optimization may be necessary for specific cell types and experimental conditions.

Protocol 1: Live-Cell Imaging of Mitochondrial Mg²⁺

Materials:

- Adherent cells cultured on glass-bottom dishes or coverslips suitable for confocal microscopy.[2][3]
- KMG-301AM stock solution (1-5 mM in anhydrous DMSO).[1][7]
- Pluronic F-127 (10-20% w/v in DMSO) (optional, but recommended).[2][3]
- Imaging buffer: HEPES-buffered salt solution (HBSS) or other suitable physiological buffer, pre-warmed to 37°C.[3][7]
- Confocal laser scanning microscope.[7]

Procedure:

- Cell Preparation:
 - Culture adherent cells to a confluency of 50-80% on a suitable imaging vessel.[2][3]
- Loading Solution Preparation:
 - Prepare a fresh loading solution with a final KMG-301AM concentration of 1-5 μM in pre-warmed imaging buffer.[1][3]
 - To aid in the dispersion of the hydrophobic AM ester in the aqueous buffer, it is recommended to first mix the KMG-301AM stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final loading buffer.[2]
- Cell Loading:

- Aspirate the culture medium from the cells.
- Wash the cells once with pre-warmed imaging buffer.[1][3]
- Add the KMG-301AM loading solution to the cells.[1]
- Incubation:
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[1][3] This allows for de-esterification and mitochondrial accumulation of the probe.
- Washing:
 - Aspirate the loading solution.
 - Wash the cells twice with pre-warmed imaging buffer to remove any excess probe.[1][3]
 - Add fresh imaging buffer to the cells for imaging.[1]
- Confocal Microscopy:
 - Place the imaging dish on the stage of the confocal microscope.
 - Use an excitation wavelength of approximately 540 nm.[1][6] Some protocols suggest excitation at 559 nm.[7]
 - Collect the fluorescence emission at the peak wavelength of the Mg²⁺-bound probe, which is approximately 580 nm.[6] A collection window of 600-700 nm has also been used.[7]
 - Acquire images, including time-lapse series if monitoring dynamic changes in mitochondrial Mg²⁺ concentration in response to stimuli.[1][6]

Recommended Incubation Parameters

Parameter	Recommended Value	Range	Notes
KMG-301AM Final Concentration	5 μ M	1 - 10 μ M	Higher concentrations may lead to cytotoxicity or off-target effects.[3] The optimal concentration should be determined empirically for each cell type.[7]
Incubation Temperature	37°C	35 - 37°C	Standard physiological temperature for mammalian cells.[3]
Incubation Time	60 minutes	30 - 90 minutes	Sufficient time for de-esterification and mitochondrial accumulation.[3]

Troubleshooting and Optimization

- **Low Signal:** Increase the loading concentration of KMG-301AM or the incubation time. Ensure the imaging buffer is at the correct physiological pH.
- **High Background:** Ensure thorough washing after incubation to remove extracellular probe. Consider reducing the loading concentration.
- **Cytotoxicity:** Reduce the loading concentration or incubation time. Monitor cell morphology throughout the experiment.
- **Localization Confirmation:** In initial experiments, it is advisable to co-stain with a mitochondrial marker (e.g., MitoTracker Green) to confirm the mitochondrial localization of the KMG-301 signal.[1][7]

By following these detailed protocols and considering the quantitative data provided, researchers can effectively utilize KMG-301AM in confocal microscopy to gain valuable insights into the critical role of mitochondrial Mg^{2+} in cellular physiology and disease.

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